

An In-depth Technical Guide to Boc-L-Cys(Propargyl)-OH

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Compound of Interest		
Compound Name:	Boc-L-Cys(Propargyl)-OH	
Cat. No.:	B12403844	Get Quote

CAS Number: 1260119-25-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N- α -(tert-Butoxycarbonyl)-S-propargyl-L-cysteine, commonly referred to as **Boc-L-Cys(Propargyl)-OH**. This document consolidates available data on its chemical properties, applications, and relevant experimental contexts. It is intended to serve as a valuable resource for professionals in chemical biology, peptide chemistry, and drug discovery.

Core Chemical Information

Boc-L-Cys(Propargyl)-OH is a protected amino acid derivative that features a terminal alkyne group on the cysteine side chain. This functional group makes it a valuable reagent for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group allows for its use in standard solid-phase peptide synthesis (SPPS) protocols.

Physicochemical Properties

While specific, experimentally determined spectroscopic data for **Boc-L-Cys(Propargyl)-OH** is not readily available in public databases, the following table summarizes its key physicochemical properties based on its chemical structure and information from suppliers.



Property	Value	Source
CAS Number	1260119-25-2	[2]
Molecular Formula	C11H17NO4S	[2]
Molecular Weight	259.32 g/mol	[2][3]
Appearance	White to off-white solid	General knowledge
Purity	Typically >95%	[2]
SMILES	CC(C)(C)OC(=O)NINVALID- LINKC(=O)O	[2]
InChI	InChI=1S/C11H17NO4S/c1-5-6-17-7-8(12-10(14)15-11(2,3)4)9(13)16/h1,8H,6-7H2,2-4H3,(H,12,14) (H,13,16)/t8-/m0/s1	General knowledge

Key Applications in Research and Development

The unique structure of **Boc-L-Cys(Propargyl)-OH**, combining a protected amino acid with a reactive alkyne handle, makes it a versatile tool in several areas of biochemical research and drug development.

Peptide Synthesis and Modification

Boc-L-Cys(Propargyl)-OH is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Boc protecting group is compatible with standard Boc-SPPS chemistry. Once incorporated into a peptide sequence, the propargyl group serves as a handle for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of click chemistry. This allows for the site-specific introduction of a wide array of functionalities, including:

- Fluorophores and Quenchers: For studying protein-protein interactions and enzyme activity.
- PEGylation: To improve the pharmacokinetic properties of therapeutic peptides.



- Drug Conjugation: For the development of peptide-drug conjugates.
- Bi-functional Linkers: To create complex molecular architectures.

Antibody-Drug Conjugates (ADCs)

The field of antibody-drug conjugates (ADCs) is a significant area of application. While this specific molecule's direct use in a clinical ADC is not documented, the underlying technology is highly relevant. The propargyl group can be used to attach cytotoxic payloads to antibodies or antibody fragments that have been engineered to contain an azide group, or vice-versa. This click chemistry approach offers a more controlled and site-specific conjugation method compared to traditional methods that rely on stochastic reactions with lysine or cysteine residues.

Potential in Drug Delivery and Signaling Pathway Modulation

The core structure of this compound, S-propargyl-cysteine (SPRC), has been investigated for its biological activities. SPRC, the deprotected form of **Boc-L-Cys(Propargyl)-OH**, is known as a modulator of endogenous hydrogen sulfide (H₂S).[4][5] Studies on SPRC have revealed its involvement in several key signaling pathways, suggesting potential therapeutic applications for molecules containing this moiety.

- Anti-Inflammatory Effects: SPRC has been shown to attenuate neuroinflammation by inhibiting the TNF signaling and NF-kB pathways.[1]
- Angiogenesis Promotion: SPRC promotes angiogenesis through the activation of the STAT3 signaling pathway.[4][5]
- Cardioprotection and Anti-Fibrosis: Liposomal formulations of SPRC have demonstrated enhanced cardioprotective effects and the ability to inhibit myocardial fibrosis via the TGFβ1/Smad signaling pathway.[6]
- Anti-Cancer Properties: SPRC has been shown to have anti-cancer effects in gastric cancer models by inducing apoptosis and cell cycle arrest, with its effects being linked to the cystathionine-γ-lyase (CSE)/H₂S pathway.[7]



 Wound Healing: SPRC has been shown to promote wound healing and reduce scar formation.[8]

The ability to incorporate the S-propargyl-cysteine moiety into peptides and other biomolecules opens up possibilities for designing novel therapeutics that target these pathways.

Experimental Protocols

While specific, detailed protocols for the use of **Boc-L-Cys(Propargyl)-OH** are not widely published, the following sections provide representative procedures for its incorporation into peptides and its subsequent use in click chemistry. These should be considered as starting points and may require optimization for specific applications.

Incorporation of Boc-L-Cys(Propargyl)-OH into a Peptide via Boc-SPPS

This protocol outlines the general steps for incorporating a Boc-protected amino acid into a growing peptide chain on a solid support.

Materials:

- Boc-L-Cys(Propargyl)-OH
- Peptide synthesis resin (e.g., Merrifield or PAM resin)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling reagents (e.g., HBTU/HOBt or HATU)
- Washing solvents (DCM, DMF, isopropanol)

Procedure:



- Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.
- Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.
- Washing: Wash the resin thoroughly with DCM, followed by isopropanol and then DMF to remove residual TFA and byproducts.
- Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF for 5-10 minutes, followed by thorough washing with DMF.
- · Coupling:
 - Dissolve Boc-L-Cys(Propargyl)-OH (3-5 equivalents relative to resin loading) and coupling reagents (e.g., HBTU/HOBt, 3-5 equivalents) in DMF.
 - Add the activation mixture to the resin.
 - Allow the coupling reaction to proceed for 1-2 hours at room temperature.
 - Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
- Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
- Repeat: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
- Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA with appropriate scavengers).

Workflow for Boc-SPPS Incorporation of Boc-L-Cys(Propargyl)-OH





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Caption: Workflow for the incorporation of Boc-L-Cys(Propargyl)-OH in Boc-SPPS.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Propargylated Peptide

This protocol describes a general procedure for the CuAAC reaction to conjugate an azidecontaining molecule to a peptide containing S-propargyl-cysteine.

Materials:

- Propargylated peptide (synthesized as described above)
- · Azide-containing molecule of interest
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
- Aqueous buffer (e.g., phosphate or borate buffer, pH 7-8)
- Organic co-solvent (e.g., DMSO or t-butanol), if needed for solubility

Procedure:

- Prepare Stock Solutions:
 - Dissolve the propargylated peptide in the chosen aqueous buffer.
 - Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or water).
 - Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).
- Reaction Setup:



- In a reaction vessel, combine the propargylated peptide and the azide-containing molecule (typically in a 1:1.5 to 1:5 molar ratio).
- Add the THPTA solution to the reaction mixture.
- \circ Add the CuSO₄ solution. The final copper concentration is typically in the range of 50-500 μ M.
- Initiate the Reaction:
 - Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of sodium ascorbate is typically 5-10 times the copper concentration.
- Incubation:
 - Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be gently agitated.
- · Monitoring and Quenching:
 - Monitor the reaction progress by LC-MS or HPLC.
 - Once the reaction is complete, it can be quenched by the addition of EDTA to chelate the copper catalyst.
- · Purification:
 - Purify the resulting triazole-linked conjugate using an appropriate method, such as reverse-phase HPLC.

Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)



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Caption: General workflow for the CuAAC reaction on a propargylated peptide.

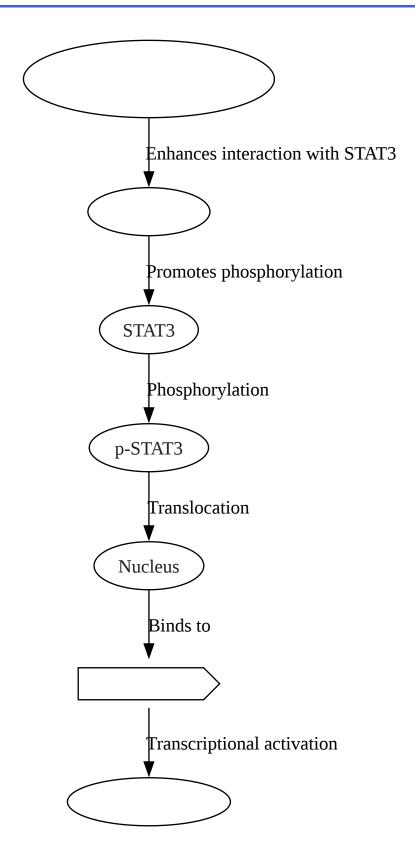
Signaling Pathways

As previously mentioned, the deprotected form of **Boc-L-Cys(Propargyl)-OH**, S-propargyl-cysteine (SPRC), has been shown to modulate several important signaling pathways. The ability to incorporate this moiety into peptides and other biomolecules provides a powerful tool for developing probes and potential therapeutics that can interact with these pathways.

STAT3 Signaling Pathway in Angiogenesis

SPRC has been demonstrated to promote angiogenesis by activating the Signal Transducer and Activator of Transcription 3 (STAT3).[4][5] The proposed mechanism involves an enhanced interaction between VEGFR2 and STAT3, leading to STAT3 phosphorylation, nuclear translocation, and the transcriptional activation of downstream genes, including VEGF.





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Caption: Inhibition of the NF-kB signaling pathway by S-propargyl-cysteine.



Conclusion

Boc-L-Cys(Propargyl)-OH is a valuable and versatile reagent for chemical biology and drug discovery. Its utility in peptide synthesis and modification via click chemistry allows for the creation of complex and functionalized biomolecules. Furthermore, the biological activities associated with its core structure, S-propargyl-cysteine, in key signaling pathways highlight its potential for the development of novel therapeutics. While a lack of publicly available, specific analytical data for this compound necessitates careful in-lab characterization, the established protocols for Boc-SPPS and CuAAC provide a solid foundation for its successful application. This guide serves as a starting point for researchers looking to leverage the unique properties of **Boc-L-Cys(Propargyl)-OH** in their work.

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